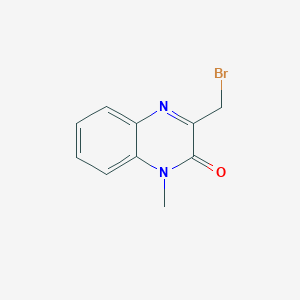

3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one

Overview

Description

“3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one” is a chemical compound with the molecular formula C9H7BrN2O . It is a white to cream to pale orange to pale brown powder .

Molecular Structure Analysis

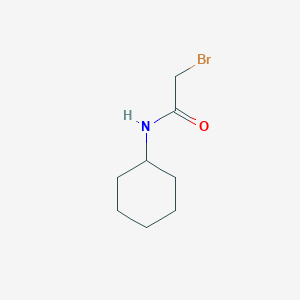

The molecular structure of “3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one” can be represented by the SMILES stringBrCC1=NC2=CC=CC=C2NC1=O . This indicates that the molecule contains a bromomethyl group attached to a quinoxalinone ring. Physical And Chemical Properties Analysis

The compound is a white to cream to pale orange to pale brown powder . It has a molecular weight of 239.07 g/mol . The melting point is 202 °C (dec.) (lit.) .Scientific Research Applications

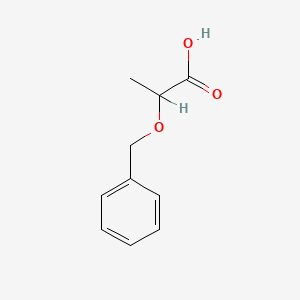

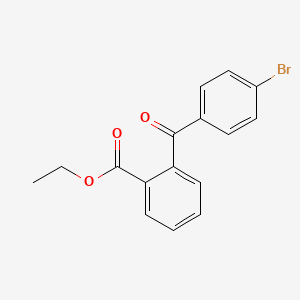

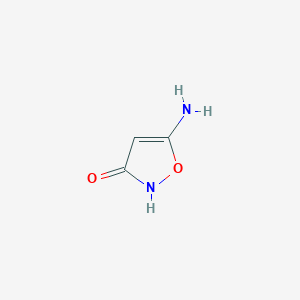

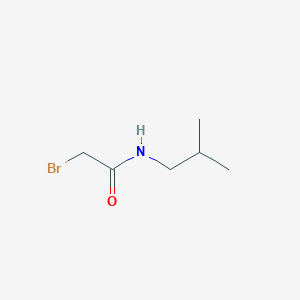

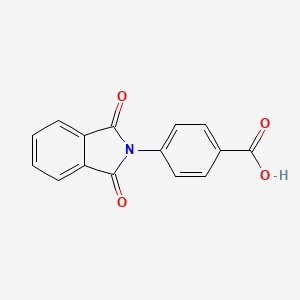

Fluorogenic Reagent for Carboxylic Acid

This compound has been used as a highly sensitive fluorogenic reagent for carboxylic acid in high performance liquid chromatography . This application allows for the detection and quantification of carboxylic acids, which are important in various fields such as biochemistry, environmental science, and pharmaceuticals .

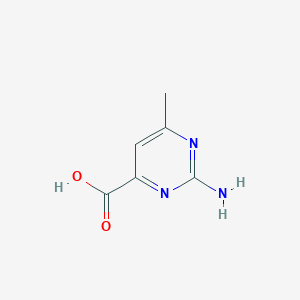

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of compounds consisting of metal ions or clusters coordinated to organic ligands. They are of great interest due to their high porosity and potential applications in gas storage, separation, and catalysis . The compound “3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one” could potentially be used as an organic linker in the synthesis of MOFs .

Synthesis of Bromopyrene

Bromopyrene is a type of polycyclic aromatic hydrocarbon that has been studied for its potential applications in organic electronics and photonics . “3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one” could potentially be used in the synthesis of bromopyrene .

properties

IUPAC Name |

3-(bromomethyl)-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIEAODWPWLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933874 | |

| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one | |

CAS RN |

1501-41-3 | |

| Record name | NSC75193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.